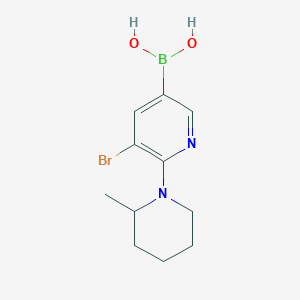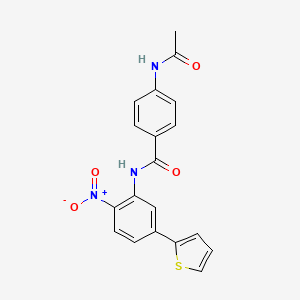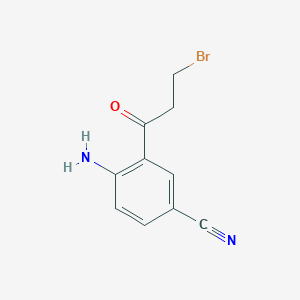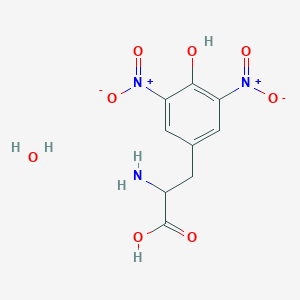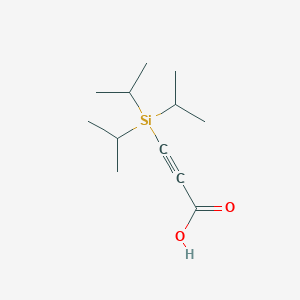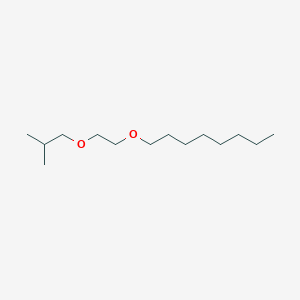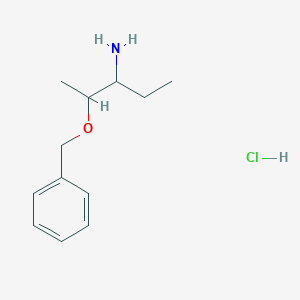![molecular formula C17H18ClN3O3 B14072313 2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide CAS No. 340223-24-7](/img/structure/B14072313.png)
2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L489417-1EA, also known as 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde semicarbazone, is a chemical compound with the molecular formula C17H18ClN3O3 and a molecular weight of 347.8 g/mol . This compound is primarily used in research and experimental applications.
Méthodes De Préparation
The synthesis of SALOR-INT L489417-1EA involves the reaction of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde with semicarbazide hydrochloride under specific conditions. The reaction typically occurs in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for SALOR-INT L489417-1EA are not well-documented, as it is mainly produced for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
SALOR-INT L489417-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
SALOR-INT L489417-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of SALOR-INT L489417-1EA is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
SALOR-INT L489417-1EA can be compared with other similar compounds, such as:
4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde: The parent compound used in the synthesis of SALOR-INT L489417-1EA.
Semicarbazide derivatives: Other semicarbazone compounds with similar structures and potential biological activities.
Chlorobenzyl derivatives: Compounds containing the chlorobenzyl group, which may exhibit similar chemical reactivity and biological properties
Propriétés
Numéro CAS |
340223-24-7 |
|---|---|
Formule moléculaire |
C17H18ClN3O3 |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-23-16-9-13(10-20-21-17(19)22)5-8-15(16)24-11-12-3-6-14(18)7-4-12/h3-10H,2,11H2,1H3,(H3,19,21,22) |
Clé InChI |
NQMLBIZKRLZRRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


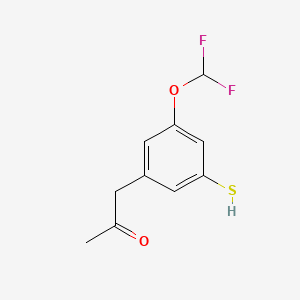


![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
